3-Nitrobenzaldoxime

Overview

Description

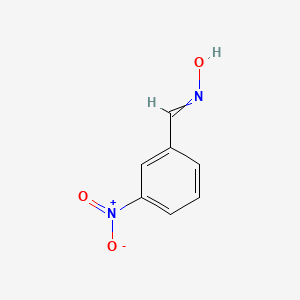

3-Nitrobenzaldoxime (CAS 3431-62-7) is an aromatic oxime derivative with the molecular formula C₇H₆N₂O₃ and a molar mass of 166.13 g/mol . It is structurally characterized by a nitro group (-NO₂) at the meta position of the benzene ring and an oxime (-CH=N-OH) functional group. Key properties include:

- Melting point: 123–125°C

- Boiling point: 295.2 ± 23.0°C (predicted)

- pKa: 10.27 ± 0.10 (predicted)

- Applications: Used in organic synthesis (e.g., deoxygenation to 3-nitrobenzaldehyde ), biological staining , and as a biochemical reagent .

- Safety: Classified as a skin/eye irritant (GHS hazard code Xi) with specific handling requirements .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrobenzaldoxime can be synthesized through the reaction of m-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in methanol at room temperature, yielding the oxime in good yields .

Industrial Production Methods: Industrial production of m-nitrobenzaldoxime follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient mixing and temperature control systems is essential to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions:

Reduction: 3-Nitrobenzaldoxime can undergo catalytic reduction to form aminobenzylamines.

Substitution: The nitro group in m-nitrobenzaldoxime can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Catalysts like boric acid, phosphoric acid, and organic solvents such as alcohols and glycols.

Substitution: Alkyl halides, inorganic cyanides, and other nucleophiles.

Major Products:

Reduction: Aminobenzylamines.

Substitution: Various substituted benzaldoximes depending on the nucleophile used.

Scientific Research Applications

3-Nitrobenzaldoxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of m-nitrobenzaldoxime involves its interaction with specific molecular targets. In biological systems, it can act as a fluorescent dye by binding to cellular components and emitting fluorescence upon excitation . In medicinal applications, its derivatives may exert anticancer effects by interfering with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Nitrobenzaldoxime and 4-Nitrobenzaldoxime

The position of the nitro group significantly influences physicochemical properties and reactivity:

*Inferred from trends in benzaldoxime derivatives; para isomers often exhibit higher melting points due to symmetry, while ortho isomers may show lower solubility due to steric effects.

Functional Group Analogs

3-Nitrobenzaldehyde (CAS 99-61-6)

- Structure : Lacks the oxime group, replaced by an aldehyde (-CHO).

- Properties :

- Comparison : The oxime group in this compound enhances hydrogen bonding, leading to a higher melting point (123–125°C vs. 42–43°C) .

3-Nitrobenzonitrile (CAS 619-24-9)

- Structure : Nitrile (-CN) replaces the oxime group.

- Properties :

- Higher polarity due to -CN group.

- Applications: Intermediate in pharmaceuticals or agrochemicals (inferred from nitrile reactivity).

- Comparison : Nitriles undergo nucleophilic addition, while oximes participate in condensation or deoxygenation reactions .

3-Nitrobenzaldehyde Thiosemicarbazone

- Structure : Thiosemicarbazone (-NH-C(=S)-NH₂) replaces oxime.

- Properties :

- Comparison : Thiosemicarbazones are studied for metal-binding applications, unlike oximes, which are used in deoxygenation .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing 3-Nitrobenzaldoxime in laboratory settings?

- Methodological Answer : Synthesis typically involves condensation of 3-nitrobenzaldehyde with hydroxylamine hydrochloride under controlled pH and temperature. Characterization requires analytical techniques such as nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry for molecular weight validation (166.13 g/mol). Ensure proper documentation of CAS No. 20747-39-1 and molecular formula (C₇H₆N₂O₃) for reproducibility .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. Use personal protective equipment (PPE) during handling to avoid inhalation or skin contact. Follow general laboratory safety protocols, including fume hood use and waste disposal compliant with hazardous chemical guidelines. Stability tests (e.g., TGA/DSC) are recommended for long-term storage validation .

Q. What analytical techniques are essential for confirming the purity of this compound?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic (FT-IR, UV-Vis) methods. For example, HPLC with a C18 column (mobile phase: acetonitrile/water) can resolve impurities. Cross-validate with melting point analysis (literature mp: ~289°C for related nitro compounds) and elemental analysis (C, H, N) .

Advanced Research Questions

Q. What mechanisms underlie the inhibition of catechol-O-methyltransferase (COMT) by this compound?

- Methodological Answer : this compound acts as a competitive inhibitor by binding to the enzyme’s active site, as shown in Arabidopsis studies where it reduced COMT activity to 0.2 pkat/mg protein (vs. 1.5 pkat/mg in controls) . Validate via kinetic assays (e.g., Michaelis-Menten plots with varying substrate/inhibitor concentrations) and structural modeling (docking simulations or X-ray crystallography) .

Q. How can researchers resolve contradictions in reported biochemical effects of this compound?

- Methodological Answer : Apply statistical frameworks to analyze variability (e.g., ANOVA for inter-study differences). Replicate experiments under standardized conditions (pH, temperature, enzyme source). Use sensitivity analysis to identify confounding variables (e.g., solvent choice, purity thresholds). Reference guidelines from the Reference Manual on Scientific Evidence for robust statistical validation .

Q. What experimental design is optimal for determining the IC₅₀ of this compound in enzyme inhibition studies?

- Methodological Answer : Use a dose-response curve with at least six inhibitor concentrations (e.g., 0.1–100 µM). Include positive controls (e.g., entacapone for COMT) and negative controls (solvent-only). Measure enzyme activity spectrophotometrically and calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism). Validate with triplicate runs and blinded data analysis .

Q. How can structural data enhance understanding of this compound’s mechanism of action?

- Methodological Answer : Perform X-ray crystallography or cryo-EM to resolve inhibitor-enzyme complexes. Compare with functional assays (e.g., fluorescence quenching to track binding kinetics). For example, structural data from related compounds (e.g., thiosemicarbazones) reveal nitro group interactions with catalytic residues .

Q. Methodological and Reporting Standards

Q. What are the best practices for documenting this compound usage in research publications?

- Methodological Answer : Adhere to ICMJE guidelines: specify manufacturer, purity (e.g., >95%, Santa Cruz Biotechnology), batch number, and storage conditions. Include safety data (e.g., LD₅₀ if available) and experimental parameters (solvents, concentrations) to ensure reproducibility. Reference CAS No. 20747-39-1 explicitly .

Q. How should researchers integrate this compound into histochemical staining protocols?

- Methodological Answer : Optimize staining by testing concentrations (e.g., 0.1–1.0% w/v) in fixative solutions. Validate with positive/negative tissue controls and microscopy (e.g., brightfield vs. fluorescence). Document staining duration, temperature, and post-staining washes to minimize background noise .

Q. What toxicological assessments are critical for this compound in biomedical research?

Properties

Molecular Formula |

C7H6N2O3 |

|---|---|

Molecular Weight |

166.13 g/mol |

IUPAC Name |

N-[(3-nitrophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H6N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-5,10H |

InChI Key |

GQMMRLBWXCGBEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NO |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.